Cas no 90109-28-7 (Benzene, 1,3-diethoxy-2-(ethylthio)-)
Benzene, 1,3-diethoxy-2-(ethylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,3-diethoxy-2-(ethylthio)-
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- Inchi: 1S/C12H18O2S/c1-4-13-10-8-7-9-11(14-5-2)12(10)15-6-3/h7-9H,4-6H2,1-3H3
- InChI Key: FNAWLPBKPZPHMN-UHFFFAOYSA-N
- SMILES: C1(OCC)=CC=CC(OCC)=C1SCC
Experimental Properties
- Density: 1.05±0.1 g/cm3(Predicted)
- Boiling Point: 316.6±32.0 °C(Predicted)
Benzene, 1,3-diethoxy-2-(ethylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9844572-1.0g |
1,3-diethoxy-2-(ethylsulfanyl)benzene |
90109-28-7 | 95% | 1.0g |
$0.0 | 2022-12-07 |
Benzene, 1,3-diethoxy-2-(ethylthio)- Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Benzene, 1,3-diethoxy-2-(ethylthio)-
Benzene, 1,3-diethoxy-2-(ethylthio)- and Its Significance in Modern Chemical Research
Benzene, 1,3-diethoxy-2-(ethylthio)- (CAS No. 90109-28-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its complex aromatic structure and functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both ethoxy and ethylthio groups on the benzene ring imparts distinct reactivity, enabling its use in diverse synthetic pathways.
The structural motif of Benzene, 1,3-diethoxy-2-(ethylthio)- is particularly intriguing due to its ability to serve as a versatile building block in medicinal chemistry. Researchers have leveraged this compound to develop novel therapeutic agents targeting a range of diseases. Its diethoxy and ethylthio substituents provide multiple sites for further functionalization, allowing chemists to tailor its properties for specific applications. This flexibility has made it a cornerstone in the synthesis of complex molecules with potential pharmacological activity.
In recent years, the pharmaceutical industry has shown increasing interest in exploring heterocyclic compounds derived from benzene derivatives. Among these, Benzene, 1,3-diethoxy-2-(ethylthio)- has been studied for its potential role in developing drugs with enhanced efficacy and reduced side effects. The ethylthio group, in particular, has been found to influence the metabolic stability and binding affinity of drug candidates. This has prompted researchers to investigate its incorporation into small-molecule inhibitors and agonists.
One of the most notable applications of Benzene, 1,3-diethoxy-2-(ethylthio)- is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound’s ability to mimic natural substrates while interacting with enzyme active sites makes it an excellent scaffold for drug design. Recent studies have demonstrated its utility in creating molecules that selectively inhibit aberrant signaling pathways involved in tumor growth. This underscores the importance of this compound in advancing targeted therapies.
The chemical reactivity of Benzene, 1,3-diethoxy-2-(ethylthio)- also makes it a valuable tool in materials science. Researchers have utilized this compound to develop advanced polymers and coatings with improved thermal stability and mechanical strength. The ethylthio group’s ability to form stable sulfur-sulfur bonds has been exploited to create high-performance materials used in electronics and aerospace industries. These innovations highlight the broad applicability of this compound beyond pharmaceuticals.
Advances in computational chemistry have further enhanced the understanding of Benzene, 1,3-diethoxy-2-(ethylthio)-’s reactivity and potential applications. Molecular modeling studies have provided insights into how its structure influences interactions with biological targets. This computational approach has accelerated the discovery process by predicting the outcomes of synthetic modifications before experimental validation. Such interdisciplinary efforts are crucial for optimizing the use of this compound in drug development.
The synthesis of Benzene, 1,3-diethoxy-2-(ethylthio)- involves multi-step organic transformations that require precise control over reaction conditions. Recent methodologies have focused on improving yield and selectivity while minimizing waste. Catalytic processes have been particularly effective in achieving these goals, aligning with green chemistry principles. These advancements not only enhance the efficiency of producing this compound but also contribute to sustainable chemical practices.
In conclusion, Benzene, 1,3-diethoxy-2-(ethylthio)- (CAS No. 90109-28-7) represents a significant advancement in chemical research with applications spanning pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for developing innovative solutions across multiple disciplines. As research continues to uncover new possibilities for this compound, its importance is expected to grow further.
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